
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate
Overview
Description
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This compound, in particular, is characterized by its unique cyclopropyl and phenyl groups attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate typically involves the esterification of 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoic acid.
Reduction: Ethyl 3-(2-phenyl-1-cyclopropyl)-3-hydroxy-propanoate.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the manufacture of fragrances and flavorings due to its ester group.
Mechanism of Action
The mechanism by which Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The cyclopropyl and phenyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-oxo-3-phenylpropanoate: Lacks the cyclopropyl group.
Ethyl 3-(2-phenyl-1-cyclopropyl)-3-hydroxy-propanoate: Contains a hydroxyl group instead of a keto group.
Methyl 3-(2-phenyl-1-cyclopropyl)-3-oxo-propanoate: Contains a methyl ester group instead of an ethyl ester group.
Uniqueness
Ethyl 3-oxo-3-((1R,2R)-2-phenylcyclopropyl)propanoate is unique due to the presence of both cyclopropyl and phenyl groups, which can influence its chemical reactivity and biological activity. These structural features may confer specific properties that are not observed in similar compounds.
Properties
Molecular Formula |
C14H16O3 |
|---|---|
Molecular Weight |
232.27 g/mol |
IUPAC Name |
ethyl 3-oxo-3-(2-phenylcyclopropyl)propanoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-11(12)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
InChI Key |
IQYXQOWNRBJGSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
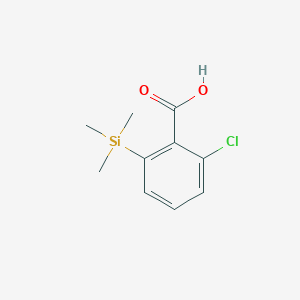
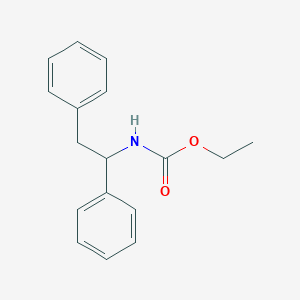
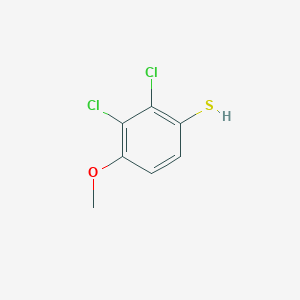
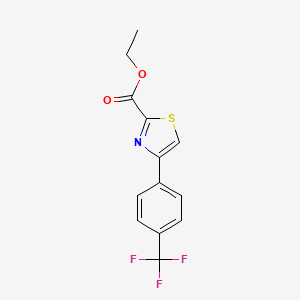
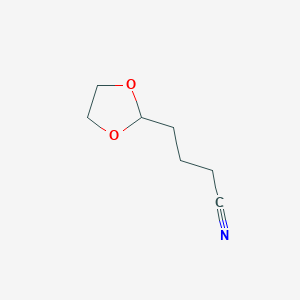

![N-[5-(2-Acetylamino-4-pyridyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-YL]acetamide](/img/structure/B8697745.png)

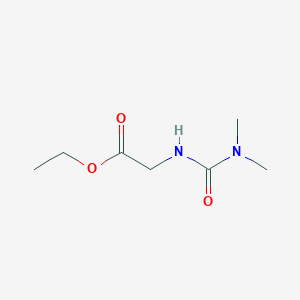
![Methyl 2-([(1r)-1-phenylethyl]amino)acetate](/img/structure/B8697773.png)


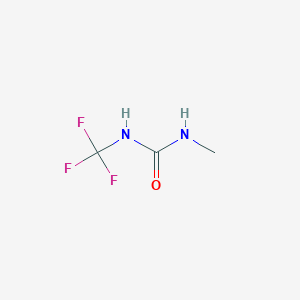
![8-(4-Methoxyphenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B8697806.png)
